N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7ClF3NO and its molecular weight is 237.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Degradation and Environmental Impact
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, as part of the acetamide family, has been the subject of extensive research due to its environmental significance. Advanced oxidation processes (AOPs) have been employed to degrade acetaminophen (ACT), a related compound, in aqueous media. This degradation leads to various by-products, including acetamide, and has significant implications for environmental toxicity. Understanding the degradation pathways and biotoxicity of these by-products is crucial for enhancing the degradation techniques and mitigating their environmental impact (Qutob et al., 2022).
Chemical Reactivity and Synthesis
The compound's utility in chemical synthesis, especially in creating heterocyclic systems, has been a focal point of research. Studies highlight the method of preparation and the chemical reactivity of related acetamide derivatives, demonstrating their importance as intermediates in synthesizing various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).
Pharmacodynamics and Pharmacokinetics
In pharmacology, understanding the biological effects of acetamide derivatives is crucial. This includes analyzing the toxicological profiles of various acetamide compounds and their metabolic pathways. These studies provide insights into the biological responses and potential usage of these chemicals in various applications, reflecting the material's biology and its proposed usage (Kennedy, 2001).
Role in Synthetic Organic Chemistry
The role of this compound in synthetic organic chemistry, particularly in relation to the N-Ar axis, has been explored in depth. This includes the development of chemoselective N-acylation reagents and the study of chiral axes in acyclic imide-Ar bonds, which are significant for creating ligands for asymmetric transition metal catalysts. These studies contribute to the understanding of the structure-reactivity relationship and the chemoselectivity of N-acylation reagents (Kondo & Murakami, 2001).
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNOWIFMPCHWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424223 | |
Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-53-6 | |
Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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